An In-depth Technical Guide to 1-Methyl-1H-imidazol-5-yl isocyanate
An In-depth Technical Guide to 1-Methyl-1H-imidazol-5-yl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 1-Methyl-1H-imidazol-5-yl isocyanate. Due to the limited availability of specific experimental data for this compound, this guide combines available information with established principles of organic chemistry for related compounds to offer a thorough resource for laboratory professionals.
Chemical and Physical Properties
1-Methyl-1H-imidazol-5-yl isocyanate is a heterocyclic compound containing a reactive isocyanate functional group. While specific experimentally determined physical properties are not widely published, its fundamental chemical identifiers are well-established.
| Property | Value | Source |
| CAS Number | 499770-99-9 | --INVALID-LINK-- |
| Molecular Formula | C₅H₅N₃O | --INVALID-LINK-- |
| Molecular Weight | 123.11 g/mol | --INVALID-LINK-- |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Solubility | Likely soluble in aprotic organic solvents (e.g., THF, DCM, acetonitrile). Reactive with protic solvents (e.g., water, alcohols, amines). | Inferred from isocyanate reactivity |
| Stability | Moisture-sensitive. May polymerize upon storage or in the presence of catalysts. | Inferred from isocyanate reactivity |
Synthesis
The logical precursor for this synthesis is 1-methyl-1H-imidazole-5-carboxylic acid .
Experimental Protocol: A Generalized Curtius Rearrangement Approach
Disclaimer: This is a generalized protocol and has not been optimized for this specific substrate. Appropriate safety precautions for handling azides and isocyanates must be followed.
Step 1: Acyl Chloride Formation
-
To a solution of 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 1-methyl-1H-imidazole-5-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Acyl Azide Formation
-
Dissolve the crude acyl chloride in anhydrous acetone or a similar aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium azide (NaN₃) (1.5 eq) in a minimal amount of water dropwise, ensuring the temperature does not rise significantly. Caution: Sodium azide is highly toxic, and acyl azides are potentially explosive.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by IR spectroscopy for the disappearance of the acyl chloride peak and the appearance of the characteristic acyl azide peak (~2140 cm⁻¹).
-
Upon completion, carefully quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to yield the crude 1-methyl-1H-imidazole-5-carbonyl azide.
Step 3: Curtius Rearrangement to Isocyanate
-
Dissolve the crude acyl azide in a high-boiling, inert solvent such as toluene or diphenyl ether.
-
Heat the solution carefully. The rearrangement typically occurs at temperatures ranging from 60 to 100 °C, with the evolution of nitrogen gas. Caution: The reaction should be conducted in a well-ventilated fume hood with a blast shield.
-
Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the rearrangement is complete, the resulting 1-Methyl-1H-imidazol-5-yl isocyanate in solution can be used directly or purified by vacuum distillation.
Caption: Synthetic pathway for 1-Methyl-1H-imidazol-5-yl isocyanate via Curtius rearrangement.
Reactivity and Handling
Isocyanates are highly electrophilic and reactive compounds. The isocyanate group of 1-Methyl-1H-imidazol-5-yl isocyanate is expected to react readily with a wide range of nucleophiles.
General Reactivity:
-
With Alcohols: Forms carbamates (urethanes).
-
With Amines: Forms ureas.
-
With Water: Forms an unstable carbamic acid, which decarboxylates to yield the corresponding amine (5-amino-1-methyl-1H-imidazole). This reaction is often vigorous.
-
With Thiols: Forms thiocarbamates.
Due to this high reactivity, 1-Methyl-1H-imidazol-5-yl isocyanate should be handled under anhydrous conditions and an inert atmosphere to prevent degradation and polymerization.
Safety Precautions:
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general hazards of isocyanates and related imidazole compounds should be considered. Isocyanates are known to be potent respiratory and skin sensitizers, and are generally toxic. The related compound, 1-methylimidazole, is corrosive and can cause severe skin and eye damage.[4]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place, away from moisture and incompatible materials such as acids, bases, alcohols, and oxidizing agents.
-
Spills: Absorb spills with an inert material and dispose of as hazardous waste. Do not use water to clean up spills, as this can lead to a violent reaction and the release of CO₂.
Potential Applications and Biological Interactions
The isocyanate functional group is a valuable moiety in medicinal chemistry and drug development for its ability to form stable covalent bonds with biological macromolecules. While there is no specific information on the biological activity or signaling pathways of 1-Methyl-1H-imidazol-5-yl isocyanate, its reactivity suggests potential applications as a covalent inhibitor or as a chemical probe.
The imidazole ring is a common feature in many biologically active molecules, and its presence in this compound could influence its binding to target proteins. The isocyanate group can react with nucleophilic residues on proteins, such as the side chains of lysine (amine), cysteine (thiol), serine (hydroxyl), and threonine (hydroxyl), leading to irreversible inhibition of enzyme activity or disruption of protein-protein interactions.
